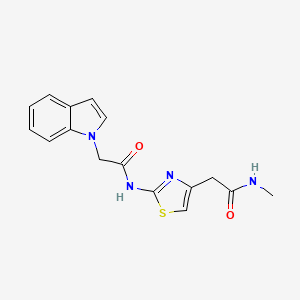![molecular formula C20H26Cl4N2O3 B2514727 1-(2,4-二氯苯氧基)-3-[4-(4-甲氧基苯基)哌嗪-1-基]丙烷-2-醇二盐酸盐 CAS No. 474264-05-6](/img/structure/B2514727.png)
1-(2,4-二氯苯氧基)-3-[4-(4-甲氧基苯基)哌嗪-1-基]丙烷-2-醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride" is a chemically synthesized molecule that appears to be structurally related to various piperazine derivatives, which have been studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in drug design, as they can be modified to target a wide range of biological receptors and transporters .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic building blocks such as phenols and piperazine itself. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product . This suggests that the synthesis of the compound may also involve similar protection and deprotection strategies, along with the use of substituted phenols and piperazine as starting materials.
Molecular Structure Analysis
Spectroscopic techniques such as NMR are crucial for the structural elucidation of piperazine derivatives. For example, complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using techniques like DEPT, H-H COSY, HMQC, and HMBC . These methods allow for a detailed understanding of the molecular structure, including the arrangement of atoms and the identification of functional groups present in the compound.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a methoxy group, as seen in some related compounds, can influence the electronic properties of the molecule and affect its reactivity . Additionally, the substitution pattern on the phenyl ring can also play a role in the chemical behavior of these compounds, potentially affecting their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be studied using spectroscopic and computational methods. For instance, FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, have been used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds . Such studies provide insights into the stability, charge distribution, and potential energy distribution within the molecule, which are important for understanding how the compound interacts with its environment and biological targets.
科学研究应用
抗菌和抗真菌活性
已合成与 1-(2,4-二氯苯氧基)-3-[4-(4-甲氧基苯基)哌嗪-1-基]丙烷-2-醇二盐酸盐结构相关的化合物,并评估了它们的抗菌活性。例如,新型 1,2,4-三唑衍生物对测试微生物表现出良好或中等活性,表明具有抗菌应用潜力 (H. Bektaş 等,2007).
不对称合成和药物开发
已开发出针对含有类似结构特征的化合物的有效不对称合成方法,突出了它们在抗焦虑药物合成中的重要性,并提示了在药物开发应用中的潜力 (A. Narsaiah & B. Nagaiah,2010).
抗抑郁和抗焦虑活性的药理学评估
在药理学评估中,某些与该化合物结构相关的衍生物显示出显着的抗抑郁和抗焦虑活性。这些发现暗示了在情绪障碍治疗开发中的潜在研究应用 (J. Kumar 等,2017).
化学合成和表征
已探索相关化合物的合成和化学表征,包括它们的盐酸盐,为进一步研究 1-(2,4-二氯苯氧基)-3-[4-(4-甲氧基苯基)哌嗪-1-基]丙烷-2-醇二盐酸盐的化学性质和潜在应用奠定了基础 (Pavlína Marvanová 等,2016).
抗癌活性
对类似化合物的研究还探讨了它们的潜在抗癌活性,一些化合物显示出作为肿瘤 DNA 甲基化抑制剂的希望,提示在癌症研究中具有潜在应用 (N. Hakobyan 等,2020).
作用机制
属性
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-18-5-3-16(4-6-18)24-10-8-23(9-11-24)13-17(25)14-27-20-7-2-15(21)12-19(20)22;;/h2-7,12,17,25H,8-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNQPDJAYBAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

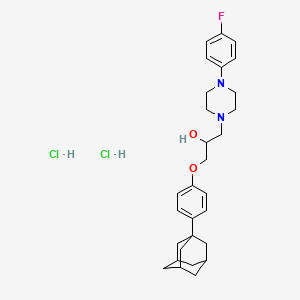

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
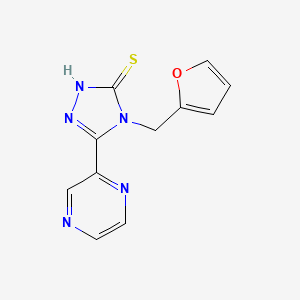
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
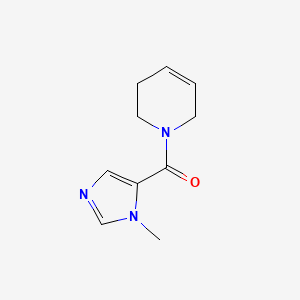
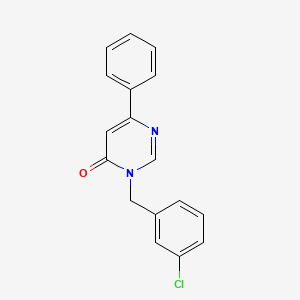
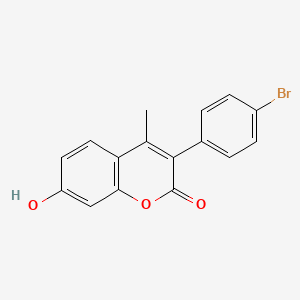
![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)


